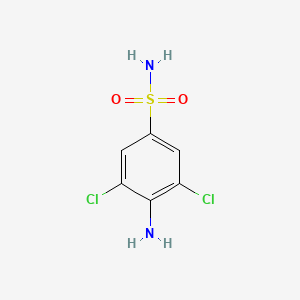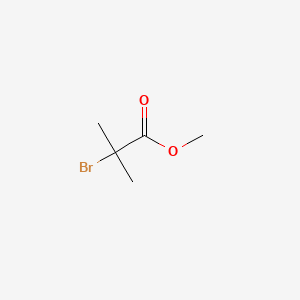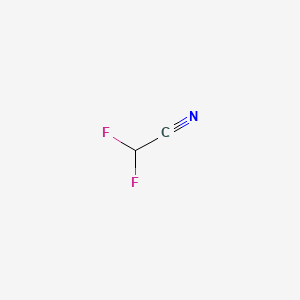
Difluoroacetonitrile
Descripción general
Descripción
Difluoroacetonitrile is an organic compound with the molecular formula C2HF2N. It is a fluorinated nitrile, characterized by the presence of two fluorine atoms attached to the carbon adjacent to the nitrile group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
It is believed that difluoroacetonitrile might function as an inhibitor of enzymes, or as a substrate for enzymes .
Mode of Action
It is suggested that this compound might act as an antioxidant . This suggests that it could potentially neutralize harmful free radicals in the body, thereby preventing or slowing down damage to cells.
Result of Action
Given its potential role as an enzyme inhibitor or substrate, it may influence various cellular processes by modulating the activity of certain enzymes .
Análisis Bioquímico
Biochemical Properties
Difluoroacetonitrile plays a significant role in biochemical reactions. It is believed to function as an inhibitor of certain enzymes or as a substrate for others . The compound interacts with various biomolecules, including enzymes and proteins, potentially acting as an antioxidant . These interactions are crucial for understanding the biochemical pathways in which this compound is involved.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and potential changes in metabolic flux . These effects are essential for understanding how this compound can be used in biochemical research and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may function as an enzyme inhibitor or substrate, affecting enzyme activity and gene expression . The compound’s binding interactions with biomolecules are critical for its biochemical activity and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function and potential degradation products must be monitored to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are important for its biochemical activity and potential therapeutic effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Difluoroacetonitrile can be synthesized through the reaction of halogenodifluoromethane with a source of cyanide anions in an alkaline medium. The general reaction involves the following steps:
Reactants: Halogenodifluoromethane (e.g., chlorodifluoromethane) and a cyanide source (e.g., sodium cyanide).
Reaction Conditions: The reaction is typically carried out in an alkaline medium, such as sodium hydroxide solution.
Procedure: The halogenodifluoromethane is reacted with the cyanide source under basic conditions to yield this compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:
Raw Materials: Chlorodifluoromethane and sodium cyanide.
Reaction Setup: The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat management.
Purification: The crude product is purified through distillation to obtain high-purity this compound
Análisis De Reacciones Químicas
Types of Reactions: Difluoroacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, leading to the formation of imines or amines.
Hydrolysis: this compound can be hydrolyzed to produce difluoroacetic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Addition: Reagents like ammonia or primary amines in the presence of catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Compounds where fluorine atoms are replaced by other functional groups.
Addition Products: Imines or amines derived from the nitrile group.
Hydrolysis Products: Difluoroacetic acid and its derivatives.
Aplicaciones Científicas De Investigación
Difluoroacetonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique reactivity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated drug candidates.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Comparación Con Compuestos Similares
Fluoroacetonitrile: Contains one fluorine atom instead of two.
Trifluoroacetonitrile: Contains three fluorine atoms.
Chlorodifluoroacetonitrile: Contains a chlorine atom in addition to two fluorine atoms.
Comparison:
Reactivity: this compound is more reactive than fluoroacetonitrile due to the presence of an additional fluorine atom, which increases the electrophilicity of the nitrile carbon.
Stability: Trifluoroacetonitrile is more stable but less reactive compared to this compound.
Propiedades
IUPAC Name |
2,2-difluoroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF2N/c3-2(4)1-5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFXLCKTFSDWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189458 | |
| Record name | Acetonitrile, difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-12-6 | |
| Record name | Acetonitrile, difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoroacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for Difluoroacetonitrile?
A1: this compound (C2HF2N) is a simple organic compound. Its structure consists of a methyl group (CH3) where two hydrogen atoms are substituted by fluorine atoms, forming a difluoromethyl group (CHF2) connected to a nitrile group (C≡N).
Q2: How does the presence of fluorine atoms influence the properties of this compound?
A2: Fluorine is highly electronegative. In this compound, the fluorine atoms withdraw electron density from the nitrile group (CN). [] This electron withdrawal has a significant impact on its physical and chemical properties. For instance, it influences the molecule's dipole moment and its reactivity in chemical reactions.
Q3: Can you elaborate on the insights gained from the rotational Zeeman effect study on this compound?
A3: The rotational Zeeman effect study provided valuable information about the magnetic properties of this compound. [] By analyzing the anisotropies in the molecular magnetic susceptibility tensor, researchers were able to derive the magnetic susceptibility tensor of the nitrile group.
Q4: What is the significance of Palladium Fluoroenolate complexes in the context of this compound?
A4: Palladium Fluoroenolate complexes are relevant to cross-coupling reactions involving this compound. [] Researchers successfully synthesized and characterized a series of C-bound arylpalladium fluoroenolate complexes derived from this compound. [] These complexes underwent reductive elimination, demonstrating the potential of this compound as a building block in palladium-catalyzed cross-coupling reactions.
Q5: Are there any studies focusing on the synthesis of this compound?
A5: Yes, several studies have explored different synthetic routes for this compound and related compounds. For instance, researchers have investigated the syntheses of (Difluoroamino)this compound, syn-fluoro(fluoroimino)acetonitrile, and syn-3,3,3-trifluoro-2-(fluoroimino)propanenitrile. [] These studies often involve reactions with chlorine fluoride and explore the formation of new perfluorinated diazenes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


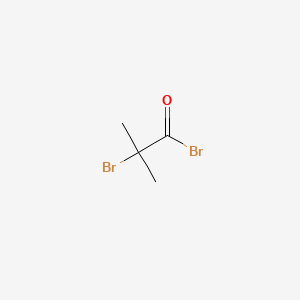
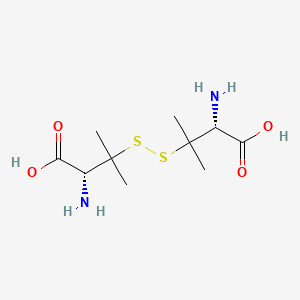
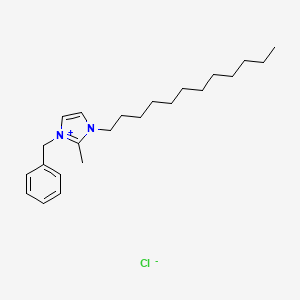
![9-chloro-11H-benzo[a]carbazole](/img/structure/B1346939.png)

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)

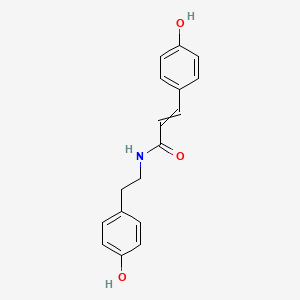
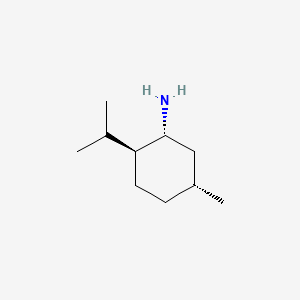
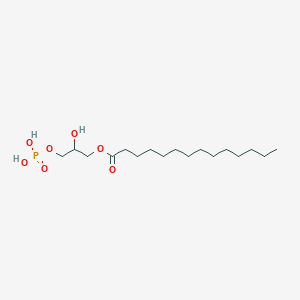
![2-[[2,5-dichloro-4-[2,5-dichloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1346950.png)
